molecular formula C13H12N4S B11701959 8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11701959
M. Wt: 256.33 g/mol
InChI Key: YLASIVSPQFBQLI-UHFFFAOYSA-N
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Description

8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method can be adapted to introduce the specific substituents required for the target compound.

    Starting Materials: The synthesis begins with readily available starting materials such as aryl hydrazines, ketones, and alkyl halides.

    Reaction Conditions: The Fischer indole synthesis is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-methylindole: Another indole derivative with distinct biological activities.

Uniqueness

8-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

8-methyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C13H12N4S/c1-3-6-18-13-15-12-11(16-17-13)9-7-8(2)4-5-10(9)14-12/h3-5,7H,1,6H2,2H3,(H,14,15,17)

InChI Key

YLASIVSPQFBQLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC=C

Origin of Product

United States

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